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Compound of Interest

Compound Name: MK-0249

Cat. No.: B1677218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-0249, a histamine H3 receptor

inverse agonist, and its investigation for the treatment of Attention-Deficit/Hyperactivity Disorder

(ADHD). While the clinical development of MK-0249 for ADHD was ultimately discontinued due

to a lack of efficacy, a detailed examination of its preclinical data, mechanism of action, and

clinical trial design offers valuable insights for the scientific community engaged in the research

and development of novel therapeutics for neurodevelopmental disorders.

Core Compound Profile
MK-0249 was developed as a potent and selective antagonist of the histamine H3 receptor,

with high intrinsic activity as an inverse agonist.[1] The rationale for its investigation in ADHD

was based on the role of the central histaminergic system in modulating cognitive processes

such as wakefulness, attention, and learning and memory.

In Vitro Pharmacology
The in vitro characteristics of MK-0249 demonstrated its high affinity and potency at the

histamine H3 receptor across different species.
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Parameter Species Value Assay Details

IC50 Human 1.7 nM

Inhibition of N-alpha-

methylhistamine-

induced [35S]GTPγS

binding in CHO-K1

cells expressing the

human H3 receptor.

Ki Human 6.8 ± 1.3 nM

Radioligand binding

affinity at the H3

receptor.

Rat 33 ± 3 nM

Radioligand binding

affinity at the H3

receptor.

Rhesus 4.3 ± 1.2 nM

Radioligand binding

affinity at the H3

receptor.

hERG Affinity (IC50) Human > 10 µM

Displacement of

radioligand from

human ERG in

HEK293 cells,

indicating low risk for

cardiac side effects.

Data sourced from MedchemExpress[1].

In Vivo Preclinical Data
Preclinical in vivo studies confirmed the engagement of MK-0249 with its target in the central

nervous system and characterized its pharmacokinetic properties in rodents.
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Parameter Species Dose Result

Brain Histamine

Levels
Rat 0-30 mg/kg (p.o.)

Dose-dependent

elevation of histamine

levels in the brain,

confirming target

engagement. A

statistically significant

increase in tele-

methylhistamine

levels was observed

at 30 mg/kg.

Brain Penetration mdr1a (+/+) Mice 10 mg/kg (p.o.)
Brain-to-plasma ratio

= 0.8.

SD Rats
Brain-to-plasma ratio

= 1.1.

mdr1a (-/-) Mice 10 mg/kg (p.o.)

Brain-to-plasma ratio

= 14, indicating that P-

glycoprotein efflux

significantly limits

brain permeability in

rodents.

Data sourced from MedchemExpress[1].

Mechanism of Action and Signaling Pathway
MK-0249 acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic

autoreceptor and heteroreceptor. As an autoreceptor, the H3 receptor tonically inhibits the

synthesis and release of histamine from histaminergic neurons. As a heteroreceptor, it

modulates the release of other key neurotransmitters involved in cognitive function. By blocking

the constitutive activity of the H3 receptor, MK-0249 was hypothesized to disinhibit these

neurons, leading to increased neurotransmitter release in cortical and subcortical regions,

thereby enhancing attention and executive function.[2]
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Proposed mechanism of action for MK-0249.

Clinical Investigation in Adult ADHD
The therapeutic potential of MK-0249 for adult ADHD was evaluated in a Phase 2a clinical trial

(NCT00475735). This study was a randomized, double-blind, placebo-controlled, incomplete

block, two-period crossover trial.

Experimental Protocol: Clinical Trial (NCT00475735)
The study was designed to assess the efficacy and safety of MK-0249 in adults diagnosed with

ADHD.

Participants:

72 men and women, aged 18 to 55 years.
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Diagnosis of ADHD (inattentive or combined subtype) according to DSM-IV criteria.

Chronic course of the disorder.

Treatment Arms:

MK-0249: 5-10 mg/day.

Placebo.

Active Comparator: OROS Methylphenidate 54-72 mg/day.

Study Design:

Randomization: Participants were randomized to a sequence of two out of the three

treatment arms.

Duration: Each treatment period lasted for 4 weeks.

Primary Efficacy Endpoint: Mean change from baseline in the Adult ADHD Investigator

Symptom Rating Scale (AISRS) total score after 4 weeks of treatment.

Secondary Efficacy Endpoints: Included the Conners' Adult ADHD Rating Scales (CAARS).
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Study Setup

Treatment Periods (Crossover)

Period 1 (4 weeks)

Period 2 (4 weeks)

Efficacy and Safety Assessment
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(DSM-IV ADHD)
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(Incomplete Block Design)
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Washout
Period
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Assessments at end of each period
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Assessments at end of each period

Adverse Event Monitoring
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Treatment D
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Workflow of the Phase 2a clinical trial for MK-0249 in adult ADHD.
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Clinical Trial Results and Outcomes
The clinical trial failed to demonstrate the efficacy of MK-0249 in treating adult ADHD.[2]

Outcome Measure MK-0249 vs. Placebo
OROS Methylphenidate vs.
Placebo

Change in AISRS Total Score

(p-value)
p = 0.341 (Not Significant) p < 0.001 (Significant)

Adverse Events:

The overall percentage of patients reporting adverse events was similar for MK-0249 (73%)

and placebo (69%).[2]

Insomnia was reported more frequently in the MK-0249 group (32%) compared to the

placebo group (11%).[2]

Conclusion: Based on these results, it was concluded that MK-0249 at a dose of 10 mg/day is

not effective for the treatment of adult ADHD.[2] Consequently, the clinical development of MK-
0249 for this indication was terminated.

Discussion and Future Directions
The journey of MK-0249 from a promising preclinical candidate to a clinical failure in ADHD

highlights the translational challenges in neuropsychiatric drug development.
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Preclinical Rationale & Data

Clinical Investigation

Outcome & Conclusion

Hypothesis:
H3 antagonism enhances cognition

(Based on general class effects)

MK-0249 Specific Data:
- Potent H3 inverse agonist (in vitro)
- Increases brain histamine (in vivo)

- Good brain penetration (in P-gp KO mice)

Supports

Phase 2a Clinical Trial in Adult ADHD
(NCT00475735)

Led to

Result:
MK-0249 not superior to placebo

(p=0.341)

Conclusion:
MK-0249 is not effective for adult ADHD.

Development for ADHD discontinued.
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Logical flow from preclinical rationale to clinical outcome for MK-0249.
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Several factors could have contributed to the lack of efficacy of MK-0249 in the ADHD clinical

trial:

Species Differences: The role of P-glycoprotein efflux in limiting brain exposure in rodents

but not in humans could have led to different pharmacokinetic/pharmacodynamic

relationships between preclinical models and clinical subjects.

Complexity of ADHD Pathophysiology: While the histaminergic system is involved in

cognition, the core pathophysiology of ADHD is strongly linked to dopaminergic and

noradrenergic dysfunction. It is possible that modulation of the histaminergic system alone is

insufficient to produce a clinically meaningful effect on ADHD symptoms.

Sub-optimal Dosing or Target Engagement: Although pharmacokinetic and PET data from a

study in Alzheimer's disease patients suggested that a 5 mg dose of MK-0249 could achieve

approximately 85% brain receptor occupancy, it is possible that the dose range used in the

ADHD trial was not optimal for efficacy.[3]

Despite the negative outcome for MK-0249, the exploration of novel, non-stimulant

mechanisms for the treatment of ADHD remains a critical area of research. The data from the

MK-0249 program contributes to the broader understanding of the histaminergic system's role

in human cognition and the challenges of translating preclinical findings in this area. Future

research in this domain may benefit from exploring compounds with mixed pharmacology or

focusing on specific patient subpopulations that may be more responsive to histaminergic

modulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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